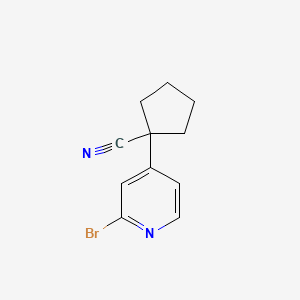
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile is an organic compound with the molecular formula C11H11BrN2 It is a derivative of pyridine and cyclopentanecarbonitrile, featuring a bromine atom at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile typically involves the reaction of 2-bromopyridine with cyclopentanecarbonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in an anhydrous solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction mixture is usually cooled to control the exothermic reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile: A similar compound with a cyclopropane ring instead of a cyclopentane ring.
1-(2-Chloropyridin-4-yl)cyclopentanecarbonitrile: A derivative with a chlorine atom instead of bromine.
1-(2-Bromopyridin-4-yl)cyclohexanecarbonitrile: A compound with a cyclohexane ring instead of cyclopentane.
Uniqueness
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile is unique due to its specific combination of a bromopyridine moiety and a cyclopentanecarbonitrile group. This structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C11H11BrN2 |
|---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
1-(2-bromopyridin-4-yl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C11H11BrN2/c12-10-7-9(3-6-14-10)11(8-13)4-1-2-5-11/h3,6-7H,1-2,4-5H2 |
InChI-Schlüssel |
QPZMSSWNFOEXMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C#N)C2=CC(=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B13103907.png)
![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)

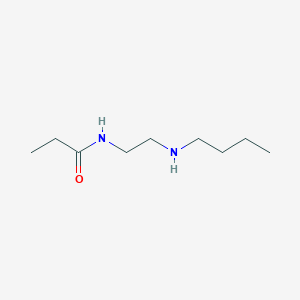
![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)
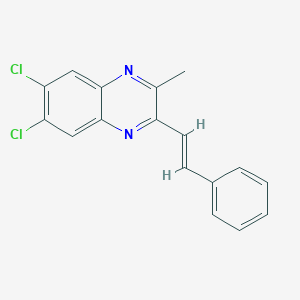
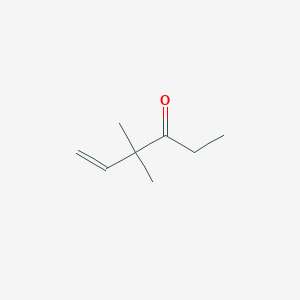

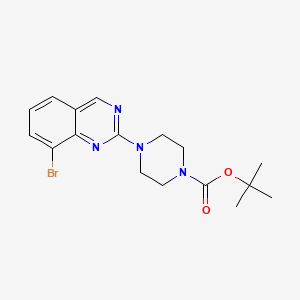
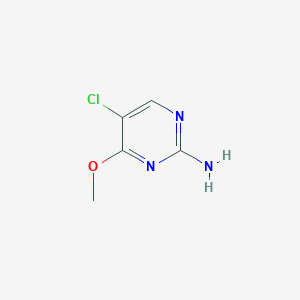
![4-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103973.png)

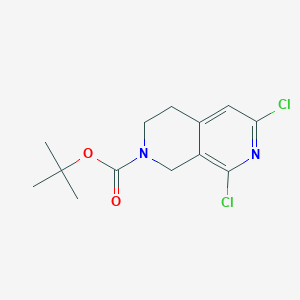
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)
